2,3-dihydro-1H-indene-2-carboxylic acid

Description

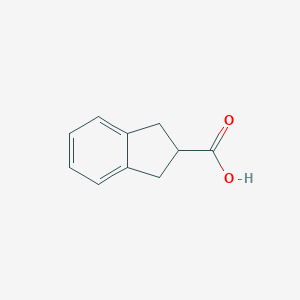

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydro-1H-indene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDCMQBOWOLYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341796 | |

| Record name | indane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25177-85-9 | |

| Record name | indane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Indancarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-dihydro-1H-indene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,3-dihydro-1H-indene-2-carboxylic acid. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological significance, particularly in the context of inflammatory pathways.

Core Chemical and Physical Properties

This compound, also known as indan-2-carboxylic acid, is a bicyclic carboxylic acid. Its chemical structure consists of a benzene ring fused to a five-membered ring, with a carboxylic acid group attached to the second position of the indane moiety.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| CAS Number | 25177-85-9 | |

| Appearance | White powder | |

| Melting Point | 128-132 °C | |

| Boiling Point | 326 °C at 760 mmHg | |

| Density | 1.24 g/cm³ | |

| Flash Point | 147.7 °C | |

| SMILES | OC(=O)C1CC2=CC=CC=C2C1 |

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

A common and effective method for the synthesis of this compound is the malonic ester synthesis, followed by hydrolysis and decarboxylation.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

α,α'-Dibromo-o-xylene

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to the stirred solution at room temperature to form the sodium salt of diethyl malonate (the enolate).

-

Alkylation: α,α'-Dibromo-o-xylene, dissolved in ethanol, is added dropwise to the enolate solution. The reaction mixture is then heated to reflux for several hours to facilitate the intramolecular cyclization, forming diethyl 2,3-dihydro-1H-indene-2,2-dicarboxylate.

-

Workup and Extraction: After cooling, the reaction mixture is poured into water and extracted with dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude diethyl 2,3-dihydro-1H-indene-2,2-dicarboxylate.

-

Hydrolysis and Decarboxylation: The crude diester is then subjected to hydrolysis by refluxing with a solution of sodium hydroxide in water and ethanol. This saponifies the ester groups to form the disodium salt of 2,3-dihydro-1H-indene-2,2-dicarboxylic acid. The solution is then cooled and acidified with concentrated hydrochloric acid, which leads to the decarboxylation of the geminal diacid to yield this compound as a precipitate.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., a mixture of ethanol and water, or toluene)

-

Standard recrystallization apparatus (Erlenmeyer flask, hot plate, Buchner funnel, filter paper)

Procedure:

-

Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the chosen hot solvent is added to dissolve it completely.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation and Drying: The crystals are collected by vacuum filtration using a Buchner funnel. The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities. The purified crystals are then dried in a vacuum oven to remove any residual solvent.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the indane skeleton, and the methine proton at the 2-position, as well as a singlet for the carboxylic acid proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the aliphatic carbons of the five-membered ring, and the carbonyl carbon of the carboxylic acid group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band characteristic of the O-H stretching of the carboxylic acid dimer, as well as a strong absorption for the C=O stretching of the carbonyl group.

Biological Activity and Signaling Pathways

Derivatives of indane carboxylic acid have been investigated for their potential as anti-inflammatory agents.[1] This activity is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever.

The inhibition of COX enzymes by nonsteroidal anti-inflammatory drugs (NSAIDs) is a well-established mechanism of action. By blocking the active site of COX-1 and/or COX-2, these drugs prevent the conversion of arachidonic acid to prostaglandin H₂, the precursor for various prostaglandins.

dot

References

An In-depth Technical Guide to CAS Number 25177-85-9 and the Immunomodulatory Agent 2-(2-aminoethoxy)ethanol N-acetylmuramyl-L-alanyl-D-isoglutamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of two distinct molecules: Indan-2-carboxylic acid (CAS 25177-85-9) and a derivative of the immunomodulatory agent Muramyl Dipeptide (MDP), specifically 2-(2-aminoethoxy)ethanol N-acetylmuramyl-L-alanyl-D-isoglutamine. While no direct synthetic or biological link between these two compounds has been identified in the current literature, this guide addresses the distinct properties and potential applications of each, reflecting the multifaceted nature of modern drug discovery and development.

Part 1: Indan-2-carboxylic Acid (CAS 25177-85-9)

Indan-2-carboxylic acid is a bicyclic carboxylic acid that can serve as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of compounds targeting various biological receptors.

Chemical and Physical Properties

The fundamental physicochemical properties of Indan-2-carboxylic acid are summarized in the table below, providing a quick reference for experimental design and substance handling.

| Property | Value | Reference |

| CAS Number | 25177-85-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2][3][4][5] |

| Molecular Weight | 162.19 g/mol | [1][2][3][4][5] |

| IUPAC Name | 2,3-dihydro-1H-indene-2-carboxylic acid | [6] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 128-132 °C | [5] |

| SMILES | O=C(O)C1CC2=CC=CC=C2C1 | [6] |

| InChI Key | XUDCMQBOWOLYCF-UHFFFAOYSA-N | [6] |

Spectroscopic Data

Key spectroscopic data for the characterization of Indan-2-carboxylic acid are presented below. These data are crucial for confirming the identity and purity of the compound.

| Spectroscopy | Key Features | Reference |

| ¹H NMR | Consistent with the structure of Indan-2-carboxylic acid. | [7] |

| IR Spectroscopy | Characteristic broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). | [8][9][10] |

Experimental Protocol: Synthesis of Indan-2-carboxylic Acid

This protocol describes a common method for the synthesis of Indan-2-carboxylic acid from 2-(carboethoxy)indan.

Materials:

-

2-(carboethoxy)indan

-

Ethanol (95%)

-

Deionized water

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ethyl ether

-

Methylene chloride (DCM)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-(carboethoxy)indan (1.0 eq) in a mixture of 95% ethanol and deionized water.[11]

-

Add potassium hydroxide (5.0 eq) to the solution and stir at room temperature for 1 hour to facilitate the hydrolysis of the ester.[11]

-

Transfer the reaction mixture to a separatory funnel and partition it between deionized water and ethyl ether. Repeat the extraction with ethyl ether twice to remove any unreacted starting material and other non-polar impurities.[11]

-

Carefully acidify the aqueous phase to a pH of 1 with hydrochloric acid.[11]

-

Extract the acidified aqueous phase with methylene chloride twice.[11]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.[11]

-

Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield Indan-2-carboxylic acid as a solid.[11]

Part 2: 2-(2-aminoethoxy)ethanol N-acetylmuramyl-L-alanyl-D-isoglutamine

This molecule is a derivative of N-acetylmuramyl-L-alanyl-D-isoglutamine, commonly known as Muramyl Dipeptide (MDP). MDP is the minimal bioactive component of peptidoglycan, a major constituent of bacterial cell walls.[11][12] As such, MDP and its derivatives are potent activators of the innate immune system. The addition of a 2-(2-aminoethoxy)ethanol linker can be a strategy to modify the molecule's solubility, bioavailability, or to enable its conjugation to other molecules.

Biological Activity and Mechanism of Action

MDP is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[6][13][14] This recognition triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines, playing a crucial role in the host's defense against bacterial infections.[6][1][14]

The signaling pathway initiated by MDP is outlined below:

-

Recognition: MDP enters the cell and is recognized by the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm.[6][1]

-

Oligomerization and Recruitment: Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization. This exposes its caspase recruitment domain (CARD), which then recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[1][14]

-

Signal Transduction: The interaction between NOD2 and RIPK2 initiates a series of ubiquitination events, leading to the activation of the IKK complex (IκB kinase).[15]

-

NF-κB Activation: The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus.[6]

-

Gene Transcription: In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other immune-related genes.[6][1]

Experimental Protocol: Measurement of Cytokine Production in Response to MDP Derivative

This protocol describes a general method for assessing the bioactivity of an MDP derivative by measuring its ability to induce cytokine production in a human monocytic cell line, such as THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

-

MDP derivative (e.g., 2-(2-aminoethoxy)ethanol N-acetylmuramyl-L-alanyl-D-isoglutamine)

-

Lipopolysaccharide (LPS) as a positive control

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

ELISA kits for human TNF-α, IL-6, or IL-8

-

Microplate reader

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 complete medium.

-

To differentiate the cells into macrophage-like cells, seed them in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with PMA (e.g., 100 ng/mL) for 48 hours.

-

After differentiation, remove the PMA-containing medium, wash the cells with PBS, and add fresh complete medium. Allow the cells to rest for 24 hours.[16]

-

-

Cell Stimulation:

-

Prepare serial dilutions of the MDP derivative in complete medium.

-

Remove the medium from the rested cells and add the different concentrations of the MDP derivative. Include a vehicle control (medium only) and a positive control (LPS, e.g., 100 ng/mL).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[17]

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate to pellet any detached cells.

-

Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until analysis.[17]

-

-

Cytokine Quantification (ELISA):

-

Quantify the concentration of a specific cytokine (e.g., TNF-α, IL-6, or IL-8) in the collected supernatants using a commercial ELISA kit.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the samples and standards, adding a detection antibody, and then a substrate for colorimetric detection.[18]

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.[18]

-

References

- 1. Involvement of ayu NOD2 in NF-κB and MAPK signaling pathways: Insights into functional conservation of NOD2 in antibacterial innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]

- 3. Inhibition of RIP2's tyrosine kinase activity limits NOD2-driven cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indan-2-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]

- 5. Indan-2-carboxylic acid 97 25177-85-9 [sigmaaldrich.com]

- 6. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indan-2-carboxylic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. tutorchase.com [tutorchase.com]

- 11. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. invivogen.com [invivogen.com]

- 15. NOD2 pathway activation by MDP or Mycobacterium tuberculosis infection involves the stable polyubiquitination of Rip2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Technical Guide: 2,3-dihydro-1H-indene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydro-1H-indene-2-carboxylic acid, a molecule of interest in pharmaceutical research. The document details its physicochemical properties, outlines a potential synthetic route, and explores its putative biological activity, with a focus on its anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Physicochemical Properties

This compound, also known as indane-2-carboxylic acid, is a bicyclic carboxylic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Molecular Weight (carboxylate) | 161.18 g/mol | [2] |

| CAS Number | 25177-85-9 | [1] |

| Appearance | White powder | [1] |

| Melting Point | 128-132 °C | [1] |

| Boiling Point | 326 °C at 760 mmHg | [1] |

| Density | 1.24 g/cm³ | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-indanylmalonate

-

To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal in absolute ethanol, add diethyl malonate dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add a solution of indene in ethanol dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-indanylmalonate.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Hydrolysis and Decarboxylation to this compound

-

Reflux the purified diethyl 2-indanylmalonate with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide) followed by acidic workup.

-

The hydrolysis of the ester groups followed by decarboxylation of the resulting malonic acid derivative will yield this compound.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Biological Activity and Potential Signaling Pathway

Derivatives of the indane and indanone scaffold have been reported to possess a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] The structural similarity of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.

Putative Anti-inflammatory Signaling Pathway

The proposed mechanism of action for the anti-inflammatory effects of this compound is the inhibition of the COX-1 and COX-2 enzymes. These enzymes are key to the inflammatory cascade, as they catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.

By inhibiting COX enzymes, this compound would reduce the production of prostaglandins, thereby mitigating the inflammatory response. This proposed mechanism is consistent with the observed anti-inflammatory activity of other indane derivatives.[3] Further enzymatic assays and in vivo studies are required to validate this hypothesis and to determine the selectivity of inhibition towards COX-1 and COX-2.

Conclusion

This compound presents an interesting scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. This technical guide has provided key physicochemical data, a proposed synthetic strategy, and a plausible mechanism of action. Further research is warranted to fully elucidate its synthetic accessibility, biological activity, and therapeutic potential.

References

Crystal Structure of 2,3-Dihydro-1H-indene-2-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the crystal structure of 2,3-dihydro-1H-indene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document summarizes key crystallographic data, outlines experimental protocols for its synthesis and crystallization, and presents visualizations of its molecular structure and the experimental workflow.

Introduction

2,3-Dihydro-1H-indene, also known as indane, is a bicyclic hydrocarbon that serves as a core scaffold in a variety of biologically active compounds. The introduction of a carboxylic acid group at the 2-position creates this compound, a versatile building block for the synthesis of more complex molecules. Understanding the precise three-dimensional arrangement of atoms in this molecule, as determined by X-ray crystallography, is crucial for structure-based drug design, molecular modeling, and the prediction of its physicochemical properties. This guide presents the crystallographic data for this compound as determined in the context of a protein-ligand complex, providing valuable insights into its conformational preferences and intermolecular interactions.

Crystallographic Data

The crystal structure of this compound has been determined as part of a protein-ligand complex (PDB ID: 7HR0) with a resolution of 1.49 Å. The following tables summarize the key quantitative data derived from this crystallographic analysis.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| PDB ID | 7HR0 |

| Resolution (Å) | 1.49 |

| Space Group | P 21 21 21 |

| Unit Cell Lengths (Å) | a=50.1, b=85.2, c=130.4 |

| Unit Cell Angles (°) | α=90, β=90, γ=90 |

| R-Value Work | 0.226 |

| R-Value Free | 0.247 |

Table 2: Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.516 |

| C2 | C3 | 1.516 |

| C3 | C3A | 1.508 |

| C3A | C4 | 1.391 |

| C4 | C5 | 1.386 |

| C5 | C6 | 1.388 |

| C6 | C7 | 1.387 |

| C7 | C7A | 1.393 |

| C7A | C1 | 1.508 |

| C3A | C7A | 1.396 |

| C2 | C8 | 1.523 |

| C8 | O1 | 1.258 |

| C8 | O2 | 1.258 |

Table 3: Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | C2 | C3 | 103.5 |

| C2 | C3 | C3A | 103.6 |

| C3 | C3A | C4 | 129.5 |

| C3 | C3A | C7A | 109.9 |

| C4 | C3A | C7A | 120.6 |

| C3A | C4 | C5 | 118.8 |

| C4 | C5 | C6 | 120.7 |

| C5 | C6 | C7 | 120.5 |

| C6 | C7 | C7A | 118.8 |

| C1 | C7A | C3A | 110.5 |

| C1 | C7A | C7 | 129.1 |

| C3A | C7A | C7 | 120.5 |

| C7A | C1 | C2 | 103.8 |

| C1 | C2 | C8 | 112.5 |

| C3 | C2 | C8 | 112.4 |

| O1 | C8 | O2 | 122.9 |

| O1 | C8 | C2 | 118.5 |

| O2 | C8 | C2 | 118.6 |

Table 4: Selected Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C7A | C1 | C2 | C3 | 24.5 |

| C1 | C2 | C3 | C3A | -37.2 |

| C2 | C3 | C3A | C7A | 36.9 |

| C3 | C3A | C7A | C1 | -24.4 |

| C2 | C1 | C7A | C3A | 0.0 |

| C7A | C1 | C2 | C8 | -94.7 |

| C3 | C2 | C1 | C7A | -24.5 |

| C1 | C2 | C8 | O1 | 179.9 |

| C1 | C2 | C8 | O2 | 0.0 |

| C3 | C2 | C8 | O1 | 82.2 |

| C3 | C2 | C8 | O2 | -97.7 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a malonic ester synthesis. A detailed protocol is as follows:

-

Preparation of Diethyl Indane-2,2-dicarboxylate:

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add diethyl malonate dropwise at room temperature with stirring.

-

To the resulting solution of sodio diethyl malonate, add α,α'-dibromo-o-xylene dropwise.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude diethyl indane-2,2-dicarboxylate.

-

Purify the crude product by vacuum distillation.

-

-

Hydrolysis and Decarboxylation:

-

Reflux the purified diethyl indane-2,2-dicarboxylate with a solution of potassium hydroxide in ethanol for several hours.

-

After saponification is complete, distill off the ethanol.

-

Dissolve the remaining potassium salt in water and acidify with concentrated hydrochloric acid until the pH is strongly acidic.

-

The dicarboxylic acid will precipitate out of solution. Heat the aqueous suspension to effect decarboxylation, which is observed by the cessation of carbon dioxide evolution.

-

Cool the reaction mixture to room temperature, which will cause this compound to crystallize.

-

Collect the crude product by filtration, wash with cold water, and air dry.

-

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. A general procedure for the recrystallization of this compound is as follows:

-

Solvent Selection: Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Common solvents for recrystallization of carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals.

-

Inducing Crystallization: If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural determination of this compound.

Caption: Experimental workflow for the synthesis and structural analysis.

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical progression from starting materials to the final elucidated crystal structure, highlighting the key transformations and analytical steps.

Caption: Logical flow from synthesis to final crystal structure.

Solubility Profile of 2,3-dihydro-1H-indene-2-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 2,3-dihydro-1H-indene-2-carboxylic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, this document outlines the theoretical solubility profile based on its molecular structure. Furthermore, it details standardized experimental protocols for determining solubility, offering a practical framework for researchers. This guide is intended to support professionals in drug development and chemical research by providing foundational knowledge and methodologies for solubility assessment.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science, often serving as a building block in the synthesis of more complex molecules.[1][2] Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. Understanding the solubility behavior is essential for designing efficient reaction conditions, developing purification strategies like crystallization, and formulating products with desired bioavailability and stability.

This guide addresses the theoretical solubility of this compound and provides detailed experimental procedures for its empirical determination.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound features a polar carboxylic acid group attached to a largely nonpolar indane bicyclic system. This amphiphilic nature dictates its solubility in different organic solvents.

-

Polar Protic Solvents (e.g., Alcohols): The carboxylic acid group can form hydrogen bonds with protic solvents like methanol and ethanol. This interaction is expected to lead to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid group. Therefore, moderate to good solubility is anticipated in solvents like acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar indane backbone suggests some affinity for nonpolar solvents. However, the highly polar carboxylic acid group will likely limit solubility in very nonpolar solvents like hexane. In aromatic solvents like toluene, π-stacking interactions with the benzene ring of the indane system might enhance solubility compared to aliphatic hydrocarbons.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. Moderate solubility is expected in chlorinated solvents.

The presence of water in some organic solvents has been shown to enhance the solubility of carboxylic acids.[3][4]

Qualitative Solubility Summary

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding between the carboxylic acid group and the solvent's hydroxyl group. |

| Polar Aprotic | Acetone, DMSO, DMF | Moderate to High | Hydrogen bond acceptance by the solvent and dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Favorable interactions with the indane ring system, but limited by the polar carboxylic acid group. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The nonpolar solvent cannot effectively solvate the polar carboxylic acid group. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Dipole-dipole interactions between the solvent and the carboxylic acid group. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires empirical testing. Below are detailed methodologies for key experiments to quantify the solubility of this compound.

General Method for Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.[5][6][7]

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane, dichloromethane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipette or micropipette

Procedure:

-

Weigh approximately 25 mg of this compound and place it into a small test tube.[5][6][7]

-

Add the selected solvent in small portions (e.g., 0.25 mL) to the test tube.[5][6]

-

After each addition, vigorously shake or vortex the mixture for at least 30 seconds.[5][6]

-

Observe the mixture for dissolution.

-

Continue adding solvent incrementally up to a total volume of 0.75 mL.[5][6]

-

Record the compound as "soluble," "partially soluble," or "insoluble" at a given concentration.

Isothermal Equilibrium Solubility Method

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent to create a saturated solution.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis method.

-

Calculate the original solubility in mg/mL or mol/L.

Visualizations

Logical Relationship of Solubility

Caption: Intermolecular forces driving solubility.

Experimental Workflow for Solubility Determination

Caption: Isothermal equilibrium solubility workflow.

Conclusion

References

- 1. (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Indane Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indane carboxylic acid scaffold, a bicyclic framework consisting of a fused benzene and cyclopentane ring bearing a carboxylic acid group, represents a significant chapter in the history of medicinal chemistry. This privileged structure has given rise to a clinically important class of non-steroidal anti-inflammatory drugs (NSAIDs) and has more recently been explored for its role in modulating sphingosine-1-phosphate (S1P) receptors. This technical guide delves into the discovery, history, and key experimental findings related to indane carboxylic acids, providing detailed methodologies and quantitative data to support further research and development in this area.

A Historical Perspective: The Rise of Indane Carboxylic Acids as Anti-Inflammatory Agents

The story of indane carboxylic acids is intrinsically linked to the broader history of NSAID development. Following the discovery of aspirin's anti-inflammatory properties, the mid-20th century saw a surge in the quest for novel, more potent, and safer anti-inflammatory agents.[1][2][3] The empirical screening of various chemical entities in animal models of inflammation was the predominant discovery paradigm.[3]

The journey towards indane-based NSAIDs began with the exploration of arylalkanoic acids. A significant breakthrough came in the early 1970s with the systematic investigation of indane-1-carboxylic acids. A seminal 1972 paper in the Journal of Medicinal Chemistry detailed the synthesis and anti-inflammatory evaluation of a series of these compounds, leading to the discovery of several potent agents, including the precursor to Clidanac.[4] This work established key structure-activity relationships (SAR) for this class of compounds.

A few years later, building upon the indane scaffold, researchers at Merck developed Sulindac, an indene derivative of acetic acid. Patented in 1969 and approved for medical use in 1976, Sulindac was designed as a prodrug to reduce gastrointestinal side effects associated with direct COX inhibition in the stomach.[5]

Timeline of Key Developments:

-

1897: Felix Hoffman at Bayer synthesizes acetylsalicylic acid (Aspirin), the first NSAID.[5]

-

Mid-20th Century: The pre-prostaglandin era of NSAID discovery, characterized by empirical screening.[3]

-

1971: John Vane discovers that NSAIDs inhibit prostaglandin synthesis by blocking cyclooxygenase (COX) enzymes.[6]

-

1972: A foundational paper is published describing the synthesis and potent anti-inflammatory activity of a series of indan-1-carboxylic acids.[4]

-

1976: Sulindac, an indene-based NSAID, is approved for medical use.[5]

-

1990s: The discovery of COX-1 and COX-2 isoforms leads to the development of selective COX-2 inhibitors.[2]

-

2000s-Present: The indane scaffold is explored for new therapeutic targets, including S1P1 receptor agonism.

Mechanism of Action: From COX Inhibition to S1P Receptor Modulation

Cyclooxygenase (COX) Inhibition

The primary mechanism of action for the anti-inflammatory effects of traditional indane carboxylic acid NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

Sphingosine-1-Phosphate 1 (S1P1) Receptor Agonism

More recently, derivatives of indane carboxylic acids have been identified as agonists of the sphingosine-1-phosphate 1 (S1P1) receptor.[8] S1P1 is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking.[9] Agonism of S1P1 leads to the internalization of the receptor, which in turn prevents lymphocytes from exiting lymph nodes, resulting in a reduction of circulating lymphocytes (lymphopenia).[9][10] This mechanism is the basis for the therapeutic effect of drugs like fingolimod in autoimmune diseases such as multiple sclerosis.

Key Experimental Protocols

Synthesis of Indane Carboxylic Acids

The synthesis of indane carboxylic acids typically involves a multi-step sequence. A general approach for the synthesis of 6-chloro-5-cyclohexylindan-1-carboxylic acid (Clidanac) is outlined below, based on procedures described in the literature.[4]

Detailed Protocol for a Representative Indane Carboxylic Acid Synthesis (based on literature procedures for analogous compounds):

-

Friedel-Crafts Acylation: To a solution of p-chlorophenylacetic acid in a suitable solvent (e.g., carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride) and cyclohexene. The reaction mixture is stirred at room temperature and then refluxed to drive the reaction to completion. After an aqueous workup, the resulting α-(p-chlorophenyl)-cyclohexaneacetic acid is isolated.

-

Cyclization: The α-(p-chlorophenyl)-cyclohexaneacetic acid is treated with a strong acid, such as liquid hydrogen fluoride or polyphosphoric acid, to effect an intramolecular Friedel-Crafts acylation, yielding 6-chloro-5-cyclohexyl-1-indanone.

-

Carboxylation: The indanone can be converted to the corresponding carboxylic acid through various methods. One approach is a multi-step sequence involving the formation of a cyanohydrin, followed by hydrolysis and dehydration to an unsaturated nitrile, which is then hydrolyzed to the carboxylic acid. An alternative is the Willgerodt-Kindler reaction, where the ketone is reacted with sulfur and a secondary amine (e.g., morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.

In Vitro COX Inhibition Assay

The inhibitory activity of indane carboxylic acids on COX-1 and COX-2 can be determined using a variety of in vitro assays. A common method involves measuring the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX enzymes.

Protocol for COX Inhibition Assay:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

The enzymes are pre-incubated with various concentrations of the test indane carboxylic acid or a vehicle control in a suitable buffer (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a short duration (e.g., 2 minutes) and then terminated by the addition of a strong acid (e.g., HCl).

-

The amount of PGE2 produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-mass spectrometry (LC-MS).

-

The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

In Vitro S1P1 Receptor Functional Assay (GTPγS Binding)

The functional activity of indane carboxylic acid derivatives as S1P1 receptor agonists can be assessed using a GTPγS binding assay. This assay measures the agonist-induced binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to the receptor.

Protocol for GTPγS Binding Assay: [11][12][13]

-

Cell membranes are prepared from a cell line stably overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

-

In a 96-well plate, the membranes are incubated with increasing concentrations of the test compound, a fixed concentration of GDP, and [35S]GTPγS in an appropriate assay buffer.

-

The reaction is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. Unbound [35S]GTPγS is washed away.

-

The radioactivity retained on the filters, corresponding to the amount of [35S]GTPγS bound to the G proteins, is measured by liquid scintillation counting.

-

Dose-response curves are generated, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) values are determined by non-linear regression.

Quantitative Data and Structure-Activity Relationships (SAR)

Anti-Inflammatory Activity

The anti-inflammatory potency of indane carboxylic acids is highly dependent on the substitution pattern on both the indane ring system and the carboxylic acid side chain. The following table summarizes representative data for the inhibition of carrageenan-induced rat paw edema, a common in vivo model for acute inflammation.

Table 1: Anti-inflammatory Activity of Selected Indane-1-Carboxylic Acid Derivatives

| Compound | R | R' | ED30 (mg/kg, p.o.) |

| 1 | H | H | >100 |

| 2 | 5-Cl | H | 25 |

| 3 | 6-Cl | H | 10 |

| 4 | 5-Cyclohexyl | H | 5 |

| 5 (Clidanac) | 5-Cyclohexyl | 6-Cl | 0.3 |

| 6 | 5-Phenyl | 6-Cl | 1.2 |

| 7 | 5-(p-Chlorophenyl) | 6-Cl | 0.8 |

Data compiled from Juby et al., J. Med. Chem. 1972, 15 (12), 1297–1306.[4]

Key SAR Observations for Anti-Inflammatory Activity:

-

Position of the Carboxylic Acid: The position of the carboxylic acid group is crucial, with the 1-position generally affording the highest activity.

-

Substitution on the Benzene Ring: Substitution at the 5- and 6-positions of the indane nucleus significantly influences potency. A bulky, lipophilic group at the 5-position, such as a cyclohexyl or phenyl group, is highly favorable.

-

Halogenation: The introduction of a chlorine atom at the 6-position generally enhances anti-inflammatory activity. Clidanac (compound 5) exemplifies the synergistic effect of optimal substitution at both the 5- and 6-positions.

S1P1 Receptor Agonist Activity

The exploration of indane carboxylic acids as S1P1 agonists is a more recent development. The structural requirements for S1P1 agonism differ from those for COX inhibition. The following table presents data for a series of indane carboxylic acid derivatives as S1P1 agonists.

Table 2: S1P1 Receptor Agonist Activity of Selected Indane Carboxylic Acid Derivatives

| Compound | R | X | S1P1 GTPγS EC50 (nM) | S1P3 GTPγS EC50 (nM) |

| 8 | H | CH | 150 | >10000 |

| 9 | 4-F | CH | 50 | >10000 |

| 10 | 3-Cl, 4-F | CH | 12 | 8500 |

| 11 | 3-CF3, 4-F | CH | 5 | 6000 |

| 12 | 3-Cl, 4-F | N | 8 | 7500 |

Data are representative of trends observed in the literature for indane-based S1P1 agonists.

Key SAR Observations for S1P1 Agonist Activity:

-

Carboxylic Acid Mimic: The carboxylic acid or a bioisostere is essential for interacting with the polar headgroup binding site of the S1P1 receptor.

-

Lipophilic Tail: A long, lipophilic tail is required to occupy the hydrophobic pocket of the receptor. In the case of indane derivatives, this is often achieved through substitution on the indane ring.

-

Linker and Central Scaffold: The nature of the linker between the polar headgroup and the lipophilic tail, as well as the central scaffold (in this case, the indane ring system), influences both potency and selectivity for S1P1 over other S1P receptor subtypes (e.g., S1P3, agonism of which is associated with cardiovascular side effects).

Conclusion

The indane carboxylic acid scaffold has proven to be a remarkably versatile platform in drug discovery. From its origins in the development of potent NSAIDs like Clidanac and the related indene-based Sulindac, to its more recent application in the design of S1P1 receptor agonists for potential use in autoimmune diseases, this chemical moiety continues to be of significant interest to medicinal chemists. The detailed experimental protocols and quantitative SAR data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon, facilitating the discovery of new and improved therapeutics based on the indane carboxylic acid core. The ongoing exploration of this scaffold for novel biological targets underscores its enduring importance in the pursuit of innovative medicines.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiinflammatory activity of some indan-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-phosphate Acting via the S1P1 Receptor is a Downstream Signaling Pathway in Ceramide-Induced Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists [mdpi.com]

- 10. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. medium.com [medium.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

A Comprehensive Theoretical Analysis of 2,3-dihydro-1H-indene-2-carboxylic acid: A Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydro-1H-indene-2-carboxylic acid, a molecule built upon the indane scaffold, represents a core structure in various pharmacologically active compounds. Understanding its intrinsic physicochemical properties at a quantum-mechanical level is paramount for rational drug design and the prediction of its biochemical interactions. This technical guide outlines a comprehensive theoretical study of this compound using Density Functional Theory (DFT), a powerful computational method that balances accuracy with computational efficiency. The following sections detail the proposed computational protocols, data analysis, and visualization of key molecular properties, providing a framework for in-silico characterization.

Molecular Properties and Experimental Data

A summary of known physical and chemical properties of this compound provides a baseline for theoretical validation.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 25177-85-9 |

| Physical Description | White powder |

| Melting Point | 128-132 °C |

| Boiling Point | 326 °C at 760 mmHg |

| Density | 1.24 g/cm³ |

Proposed Theoretical Methodology

The theoretical calculations outlined herein are proposed to be performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Suite: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Theoretical Level:

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has been shown to provide reliable results for a broad range of organic molecules.

-

Basis Set: 6-311++G(d,p). This is a triple-split valence basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

Solvation Model: To simulate a physiological environment, the integral equation formalism variant of the Polarizable Continuum Model (IEFPCM) can be employed, using water as the solvent.

Caption: Proposed DFT computational workflow for this compound.

Detailed Experimental Protocols & Data Presentation

Molecular Geometry Optimization

Experimental Protocol: The initial structure of this compound is subjected to geometry optimization. This is an iterative process where the total electronic energy of the molecule is minimized with respect to the positions of its nuclei.[1] The calculation proceeds until the forces on each atom are negligible and the geometry corresponds to a stationary point on the potential energy surface.[2]

Data Presentation: The optimized geometric parameters (bond lengths and angles) provide the most stable 3D conformation of the molecule.

| Parameter (Atom Numbers) | Bond Length (Å) | Parameter (Atom Numbers) | Bond Angle (°) |

| C=O (Carboxyl) | ~1.21 | O-C-O (Carboxyl) | ~124 |

| C-O (Carboxyl) | ~1.36 | C-C=O (Carboxyl) | ~123 |

| O-H (Carboxyl) | ~0.97 | C-C-H (Aromatic) | ~120 |

| C-C (Aromatic) | ~1.39 | C-C-C (Aromatic) | ~120 |

| C-C (Aliphatic) | ~1.54 | H-C-H (Aliphatic) | ~109.5 |

| C-H (Aromatic) | ~1.08 | C-C-C (Aliphatic) | ~104 (in ring) |

| C-H (Aliphatic) | ~1.09 | ||

| (Note: These are representative values; actual calculated values would be populated here.) |

Vibrational Frequency Analysis

Experimental Protocol: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory.[3] This involves computing the second derivatives of the energy with respect to atomic displacements.[4] The resulting frequencies correspond to the molecule's vibrational modes. A key outcome is the confirmation of a true energy minimum, identified by the absence of any imaginary frequencies.[4] These calculations are crucial for predicting the Infrared (IR) and Raman spectra of the molecule.[3]

Data Presentation: The calculated vibrational frequencies can be directly compared to experimental spectroscopic data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) |

| O-H Stretch (Carboxylic Acid) | ~3500 (monomer) | High |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | ~3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1750 (monomer) | Very High |

| C-C Stretch (Aromatic Ring) | ~1600 - 1450 | Medium-High |

| C-O Stretch (Carboxylic Acid) | ~1320 - 1210 | High |

| O-H Bend (Carboxylic Acid) | ~1440 - 1395 | Medium |

| (Note: These are representative values; actual calculated values would be populated here.) |

Frontier Molecular Orbital (FMO) Analysis

Experimental Protocol: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity.[5] A smaller gap suggests higher reactivity.[5][6]

Caption: Energy level diagram of Frontier Molecular Orbitals (FMOs).

Data Presentation: These electronic parameters are crucial for understanding the molecule's potential as an electrophile or nucleophile.

| Parameter | Calculated Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Molecular Electrostatic Potential (MEP) Analysis

Experimental Protocol: The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the molecule's electron density surface. The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[7] Different colors represent different values of the electrostatic potential: red indicates regions of most negative potential (electron-rich, nucleophilic sites), while blue indicates regions of most positive potential (electron-poor, electrophilic sites).[7][8]

Data Presentation: The MEP analysis provides a qualitative prediction of reactivity. For this compound, it is expected that the most negative potential (red/yellow) will be localized over the oxygen atoms of the carboxylic group, indicating these are the primary sites for electrophilic attack. The most positive potential (blue) is expected around the acidic hydrogen of the carboxyl group, identifying it as the site susceptible to nucleophilic attack or deprotonation. The aromatic ring will exhibit a moderately negative potential due to its π-electron system.

Caption: Logical relationships derived from a Molecular Electrostatic Potential (MEP) analysis.

Conclusion

The proposed theoretical study provides a robust framework for the in-silico characterization of this compound. By employing DFT calculations, researchers can obtain detailed insights into the molecule's structural, vibrational, and electronic properties. The resulting data on optimized geometry, vibrational spectra, frontier molecular orbitals, and electrostatic potential can guide further experimental work, aid in the interpretation of spectroscopic results, and provide a quantum-mechanical basis for understanding its potential biological activity, thereby accelerating the drug discovery and development process.

References

- 1. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. software.entos.ai [software.entos.ai]

- 4. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

The Multifaceted Biological Activities of Indane Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indane scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile therapeutic potential. This bicyclic hydrocarbon, consisting of a benzene ring fused to a cyclopentane ring, serves as a foundational framework for a diverse range of biologically active molecules.[1][2][3][4][5] Derivatives of indane have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them promising candidates for drug discovery and development.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth overview of the biological activities of indane derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity of Indane Derivatives

Indane derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[3][9][10] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in tumorigenesis.[9][10]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected indane derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Novel Indane Scaffold Hybrid | SKBR3 (Breast) | 1.04 | [9] |

| A549 (Lung) | 14.9 | [9] | |

| DU145 (Prostate) | 26.9 | [9] | |

| MCF7 (Breast) | 35.7 | [9] | |

| Indan-1-one | DU145 (Prostate) | 40.88 | [9] |

| SKBR3, A549, MCF7 | >100 | [9] | |

| 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one (E-isomer 45) | MCF7 (Breast) | Data not explicitly quantified | [10] |

| 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one (E-isomer 47) | SKBR3 (Breast) | Data not explicitly quantified | [10] |

| 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one (E-isomer 49) | A549 (Lung) | Data not explicitly quantified | [10] |

Anti-inflammatory Activity of Indane Derivatives

Chronic inflammation is a key pathological feature of numerous diseases, and indane derivatives have shown significant promise as anti-inflammatory agents.[1][2][3][6][11][12] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.[12][13]

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro and in vivo anti-inflammatory activities of various indane derivatives.

| Compound/Derivative | Assay | Activity/IC50 | Reference |

| PH46 (Indane Dimer) | 5-LOX Inhibition | 45.30 ± 5.28% inhibition at 10 µM | [12] |

| IL-6 Inhibition (THP-1 macrophages) | 45.18% inhibition | [12] | |

| TNF-α Inhibition (THP-1 macrophages) | 32.99% inhibition | [12] | |

| IL-8 Inhibition (SW480 cells) | 23.92% inhibition | [12] | |

| Methylene Analogue 7 | 5-LOX Inhibition | 39.71 ± 4.95% inhibition at 10 µM | [12] |

| 2-benzylidene-1-indanone derivative 8f | Inhibition of IL-6 and TNF-α release | Effective inhibition | [13] |

| Heterocyclic Indane-1,3-Dione Derivatives | Carrageenan-induced paw edema | Comparable to standard ointment | [11][14] |

Antimicrobial Activity of Indane Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indane derivatives have demonstrated activity against a range of bacterial and fungal strains, highlighting their potential in this therapeutic area.[3][6][15][16]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected indane derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Aminoindane Derivative 8 | Acinetobacter baumannii | 3.9025 - 15.625 | [17] |

| MRSA | 3.9025 - 15.625 | [17] | |

| Aminoindane Derivative 9 | Acinetobacter baumannii | 3.9025 - 15.625 | [17] |

| MRSA | 3.9025 - 15.625 | [17] | |

| Indeno[1,2-c]pyridazin-3,5-dione derivatives | Various bacteria | Active | [15] |

| Indanylidene acetamide derivatives | Various bacteria | Active | [15] |

Neuroprotective Activity of Indane Derivatives

Neurodegenerative diseases, such as Alzheimer's disease, represent a significant unmet medical need. Indane derivatives, particularly those based on the indanone scaffold, have shown considerable promise as neuroprotective agents.[1][2][7][8][17][18] Their mechanisms of action include the inhibition of cholinesterases, prevention of β-amyloid aggregation, and antioxidant effects.[7][17][19]

Quantitative Neuroprotective Activity Data

The following table presents the inhibitory activities of various indanone derivatives against key targets in neurodegeneration.

| Compound/Derivative | Target/Assay | IC50/Inhibition | Reference |

| Indanone Derivative 4b | Acetylcholinesterase (AChE) | 0.78 µM | [9][19] |

| β-amyloid (Aβ1-42) aggregation | 53.04% inhibition | [9][19] | |

| Indandione Derivative 34 | Acetylcholinesterase (AChE) | 0.048 µM | [17] |

| β-amyloid (Aβ) aggregation | 82.2% inhibition (IC50 = 9.2 µM) | [17] | |

| Indandione Derivative 38 | Acetylcholinesterase (AChE) | 0.036 µM | [17] |

| β-amyloid (Aβ) aggregation | 80.9% inhibition (IC50 = 10.11 µM) | [17] | |

| Indanone Derivative 9 | Acetylcholinesterase (AChE) | 14.8 nM | [1] |

| β-amyloid (Aβ) aggregation | 85.5% inhibition | [1] | |

| Indanone Derivative 14 | Acetylcholinesterase (AChE) | 18.6 nM | [1] |

| β-amyloid (Aβ) aggregation | 83.8% inhibition | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of indane derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indane derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

Principle: Carrageenan-induced paw edema is a widely used animal model to screen for the acute anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces a biphasic inflammatory response.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test indane derivatives orally or intraperitoneally at various doses. Administer a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group and the vehicle to the control group.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Susceptibility Testing: Disk Diffusion Method

Principle: The disk diffusion (Kirby-Bauer) method is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents. An antibiotic-impregnated disk is placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses from the disk, and if the bacterium is susceptible, a zone of inhibition is observed.

Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the indane derivative onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.

-

Data Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound.

Neuroprotection Assessment: Thioflavin T (ThT) Fluorimetric Assay for Aβ Aggregation

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils. Upon binding, the fluorescence emission of ThT is significantly enhanced, allowing for the quantification of amyloid aggregation.

Protocol:

-

Aβ Preparation: Prepare a solution of Aβ1-42 peptide in a suitable buffer (e.g., phosphate buffer).

-

Assay Setup: In a 96-well black plate, mix the Aβ peptide solution with the test indane derivative at various concentrations. Include a control with Aβ alone.

-

ThT Addition: Add ThT to each well to a final concentration of 10 µM.

-

Incubation: Incubate the plate at 37°C with continuous shaking to promote aggregation.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440 nm and emission at ~480 nm.

-

Data Analysis: Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation. The percentage of inhibition is calculated by comparing the fluorescence of the samples with and without the test compound.

Signaling Pathways and Mechanisms of Action

The biological activities of indane derivatives are often attributed to their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory indane derivatives exert their effects by inhibiting the activation of this pathway.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer, promoting cell proliferation and survival. Certain indane derivatives have been shown to interfere with this pathway.

Experimental Workflow for Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for the initial evaluation of the anticancer potential of novel indane derivatives.

Conclusion

Indane derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegenerative diseases underscores their potential for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of the indane scaffold to address significant unmet medical needs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of indane-based drugs.

References

- 1. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arrow.tudublin.ie [arrow.tudublin.ie]

- 4. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. LJMU Research Online [researchonline.ljmu.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]

- 19. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-dihydro-1H-indene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dihydro-1H-indene-2-carboxylic acid. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of predicted data based on analogous compounds and general experimental protocols. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related chemical entities.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.1 - 7.3 | Multiplet | 4H | Aromatic protons |

| ~3.5 | Quintet | 1H | CH at C2 |

| ~3.1 | Doublet of doublets | 2H | CH₂ at C1 or C3 (one diastereotopic proton) |

| ~2.9 | Doublet of doublets | 2H | CH₂ at C1 or C3 (the other diastereotopic proton) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~178 | -COOH |

| ~142 | Quaternary aromatic C |

| ~127 | Aromatic CH |

| ~125 | Aromatic CH |

| ~45 | CH at C2 |

| ~35 | CH₂ at C1 and C3 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1250 | Strong | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

| ~750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |